![molecular formula C8H9F2N B1340518 1-(2,6-difluorophenyl)-N-methylmethanamine CAS No. 392691-62-2](/img/structure/B1340518.png)
1-(2,6-difluorophenyl)-N-methylmethanamine
Overview
Description
The compound “1-(2,6-difluorophenyl)-N-methylmethanamine” belongs to a class of organic compounds known as anilines . These are organic compounds containing an amino group attached to a phenyl group. In this case, the phenyl group is substituted with two fluorine atoms at the 2 and 6 positions .
Molecular Structure Analysis
The molecular structure of “1-(2,6-difluorophenyl)-N-methylmethanamine” would consist of a phenyl ring with two fluorine atoms attached at the 2 and 6 positions, and a methylamine group attached at the 1 position . The presence of the fluorine atoms would likely influence the compound’s electronic properties .Chemical Reactions Analysis
Anilines, in general, are involved in a wide range of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions . The presence of the electron-donating amino group makes the phenyl ring more reactive towards electrophilic aromatic substitution .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis as a precursor for several heterocyclic compounds . It plays a crucial role in the synthesis of various complex organic molecules.
Photodimerization Research
The compound has been studied for its photodimerization properties. When irradiated (λ = 300 nm) in the crystalline solid state, it efficiently led to the stereospecific formation of its β-truxinic photodimer .
Antiproliferative Activity
The compound shows antiproliferative activity in in vitro cytotoxicity against HT29 (human colorectal cancer) and SGC7901 (human gastric cancer cell) . This suggests potential applications in cancer research and treatment.
Inhibitor of Tubulin Polymerization
Fluorinated chalcones, such as this compound, produce inhibition of tubulin polymerization, thus becoming a very efficient antimitotic and, consequently, compromising tumor formation .
Inhibition of Nitric Oxide Production
Fluorinated chalcones are inhibitors of the production of nitric oxide with a calcium-dependent metabolism . Therefore, they can act as an antiarthritic .
Antioxidant Properties
Chalcone derivatives, including this compound, are known to possess an antioxidant character to various extents . This makes them potentially useful in combating oxidative stress in biological systems.
Future Directions
Mechanism of Action
Target of Action
A compound with a similar structure, {[(2,6-difluorophenyl)carbonyl]amino}-n-(4-fluorophenyl)-1h-pyrazole-3-carboxamide, is known to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial protein in cell cycle regulation.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through a similar mechanism.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBNFWNPKIKOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588540 | |
Record name | 1-(2,6-Difluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-N-methylmethanamine | |
CAS RN |
392691-62-2 | |
Record name | 1-(2,6-Difluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2,6-difluorophenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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